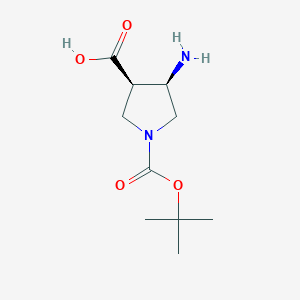
5-Etil-2-metilpiridin-4-amina
Descripción general
Descripción
5-Ethyl-2-methylpyridin-4-amine is a chemical compound with the CAS Number: 5350-64-1 . It has a molecular weight of 136.2 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI Code for 5-Ethyl-2-methylpyridin-4-amine is1S/C8H12N2/c1-3-7-5-10-6 (2)4-8 (7)9/h4-5H,3H2,1-2H3, (H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
5-Ethyl-2-methylpyridin-4-amine has a melting point of 88-90°C . It is typically stored at room temperature and is shipped at normal temperature . The compound is in the form of a powder .Aplicaciones Científicas De Investigación
Intermediario Farmacéutico
5-Etil-2-metilpiridin-4-amina se puede utilizar como intermediario farmacéutico . Esto significa que se puede utilizar en la síntesis de varios fármacos farmacéuticos. Los fármacos exactos que se pueden producir con él dependerían de las reacciones específicas en las que esté involucrado.
Ligando en Complejos de Cobre (II)
Este compuesto puede actuar como ligando y formar complejos de cobre (II) puenteados por metoxo . Estos complejos pueden tener diversas aplicaciones en campos como la catálisis, la ciencia de los materiales y la bioquímica.
Inhibidor de NOS2
This compound es un potente inhibidor de NOS2 (iNOS) in vitro . NOS2 es una enzima que produce óxido nítrico, una molécula radical libre que juega un papel en la respuesta inmune. Los inhibidores de NOS2 se pueden utilizar en la investigación de enfermedades e afecciones inflamatorias.
Síntesis de Derivados de Piridina
El compuesto se puede utilizar en la síntesis de nuevos derivados de piridina a través de reacciones de acoplamiento cruzado de Suzuki . Estos derivados pueden tener una amplia gama de aplicaciones, dependiendo de sus estructuras específicas.
Investigaciones Mecánicas Cuánticas
Los derivados de piridina sintetizados se pueden utilizar para investigaciones mecánicas cuánticas . Estas investigaciones pueden proporcionar información valiosa sobre las propiedades y comportamientos de estos compuestos a nivel cuántico.
Actividades Biológicas
Los derivados de piridina sintetizados utilizando this compound pueden exhibir diversas actividades biológicas . Por ejemplo, pueden tener actividades antitrombolíticas e inhibición de biopelículas. Estas actividades pueden hacerlos útiles en la investigación médica y farmacéutica.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as 3-fluoro-5-methylpyridin-4-amine have been reported to interact with potassium (k+) channels .
Mode of Action
It’s structurally similar compound, 3-fluoro-5-methylpyridin-4-amine, is known to act as a potassium channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Result of Action
Potassium channel blockers like 3-fluoro-5-methylpyridin-4-amine can enhance nerve impulse conduction, which could potentially lead to various physiological effects .
Análisis Bioquímico
Biochemical Properties
5-Ethyl-2-methylpyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with potassium channels, acting as a blocker. This interaction reduces the leakage of intracellular potassium ions, enhancing impulse conduction in demyelinated axons . Additionally, 5-Ethyl-2-methylpyridin-4-amine is involved in the synthesis of nicotinic acid, a form of vitamin B3, through the oxidation of 5-ethyl-2-methylpyridine .
Cellular Effects
5-Ethyl-2-methylpyridin-4-amine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with potassium channels can impact cell signaling by modulating ion flow across the cell membrane . This compound also affects gene expression by influencing the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, 5-Ethyl-2-methylpyridin-4-amine can alter metabolic flux and metabolite levels, impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of 5-Ethyl-2-methylpyridin-4-amine involves its binding interactions with biomolecules. It acts as a potassium channel blocker, binding to exposed potassium channels in demyelinated axons and reducing potassium ion leakage . This action enhances impulse conduction and improves cellular communication. Additionally, 5-Ethyl-2-methylpyridin-4-amine can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyl-2-methylpyridin-4-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Ethyl-2-methylpyridin-4-amine is relatively stable under normal laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Ethyl-2-methylpyridin-4-amine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve impulse conduction . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Ethyl-2-methylpyridin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it is a precursor to nicotinic acid through the oxidation of 5-ethyl-2-methylpyridine . This conversion involves enzymes such as nitric acid and other oxidizing agents. The compound’s involvement in metabolic pathways can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 5-Ethyl-2-methylpyridin-4-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with potassium channels is dependent on its distribution within the cell membrane .
Subcellular Localization
The subcellular localization of 5-Ethyl-2-methylpyridin-4-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell membrane allows it to interact with potassium channels and other membrane-bound proteins. Additionally, its presence in the cytoplasm and other cellular compartments can influence its interactions with enzymes and other biomolecules .
Propiedades
IUPAC Name |
5-ethyl-2-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJOOIFTTQXTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276936 | |
| Record name | 5-ethyl-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-64-1 | |
| Record name | NSC50 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-ethyl-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-2-methylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Ethyl-2-methyl-4-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4U7KFW9MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1594370.png)


